molecular formula C17H19N3O3 B2630548 1-(furan-2-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941902-46-1

1-(furan-2-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2630548
CAS No.: 941902-46-1
M. Wt: 313.357
InChI Key: GBKVVAFBHGNXRU-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic urea derivative designed for research and development purposes. Urea-based compounds are of significant interest in medicinal chemistry and drug discovery due to their ability to form multiple stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity . The structure of this compound incorporates a furanylmethyl group and a substituted indole moiety, both of which are privileged scaffolds found in numerous bioactive molecules. Indole derivatives are widely investigated in oncology research, and similar molecular frameworks have been explored for their potential effects on neoplastic cells . This combination of features makes the compound a valuable chemical entity for probing biological pathways, particularly in early-stage pharmacological and hit-to-lead optimization studies. Researchers can utilize this material to explore structure-activity relationships (SAR), as a building block in combinatorial chemistry, or as a reference standard in analytical profiling. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-22-10-8-20-12-15(14-6-2-3-7-16(14)20)19-17(21)18-11-13-5-4-9-23-13/h2-7,9,12H,8,10-11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKVVAFBHGNXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Synthesis of the indole derivative: The indole moiety can be synthesized via Fischer indole synthesis or other suitable methods.

    Coupling reaction: The furan-2-ylmethyl intermediate is then coupled with the indole derivative using a urea-forming reagent such as phosgene or carbonyldiimidazole under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.

Major Products Formed

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

1-(furan-2-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Urea Derivatives with Indole Moieties

1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea
  • Structure : Contains a 2-methylphenyl group instead of furan-2-ylmethyl and a 2-(indol-3-yl)ethyl chain.
  • Key Differences : The absence of a methoxyethyl substituent on the indole nitrogen and the replacement of furan with a methylphenyl group reduce polarity and alter binding interactions.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea
  • Structure : Shares the 2-methoxyethyl group but replaces the indole and furan with a trifluoromethylphenyl group.
  • Key Differences : The trifluoromethyl groups increase lipophilicity and metabolic stability, while the lack of an indole core eliminates interactions dependent on aromatic heterocycles .
Structural Comparison Table
Compound Name Substituent on Urea Nitrogen 1 Substituent on Urea Nitrogen 2 Key Features
Target Compound Furan-2-ylmethyl 1-(2-Methoxyethyl)-1H-indol-3-yl Balanced polarity, indole-furan synergy
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea 2-Methylphenyl 2-(1H-Indol-3-yl)ethyl High lipophilicity, no methoxyethyl
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea 3,5-Bis(trifluoromethyl)phenyl 2-Methoxyethyl Enhanced metabolic stability

Indole Derivatives with Methoxyethyl or Heteroaromatic Groups

3-(Furan-2-ylmethyl)-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-1H-naphtho[2,3-d]imidazol-3-ium bromide
  • Structure : A naphthoimidazolium bromide with a furan-2-ylmethyl group and 2-methoxyethyl chain.
  • Key Differences : The cationic imidazolium core and lack of urea linkage distinguish it from the target compound. However, the shared methoxyethyl and furan groups suggest overlapping synthetic strategies .
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one
  • Structure: An indole-based enone with a dimethylamino group.
  • Key Differences: The absence of urea and presence of a propenone system shift reactivity toward Michael addition or nucleophilic attack, unlike the hydrogen-bonding capacity of urea .

Biological Activity

Overview

1-(furan-2-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a complex organic compound notable for its unique structural features, including a furan ring, an indole moiety, and a urea linkage. This compound has attracted attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula: C17H19N3O3
  • Molecular Weight: 313.357 g/mol
  • Purity: Typically around 95% .

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial potential. It has been evaluated against several pathogenic bacteria, demonstrating varying degrees of effectiveness:

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Escherichia coli0.01 mg/LBactericidal
Salmonella typhi0.001 mg/LBactericidal
Staphylococcus aureus1.0 mg/LBacteriostatic
Bacillus subtilisNo inhibition observedNone

The compound exhibited bactericidal activity against Escherichia coli and Salmonella typhi, while it showed bacteriostatic effects on Staphylococcus aureus and no activity against Bacillus subtilis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. It may bind to enzymes or receptors involved in critical metabolic pathways, thereby inhibiting their activity and leading to cell death or growth inhibition.

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties as well. Its structural components are believed to contribute to its ability to induce apoptosis in cancer cells, although further studies are necessary to elucidate the precise mechanisms involved.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the furan intermediate through alkylation reactions.
  • Synthesis of the indole derivative via Fischer indole synthesis.
  • Coupling reaction with a urea-forming reagent under controlled conditions .

Characterization techniques such as GC-MS and FTIR have been employed to confirm the structure and purity of the synthesized product.

Case Studies

A notable case study involved testing the compound against a panel of bacterial pathogens. The results indicated that it possesses a broad spectrum of antimicrobial activity, particularly effective against gram-negative bacteria like Escherichia coli and Salmonella typhi. The study emphasized the compound's potential for development into novel antimicrobial agents .

Comparison with Similar Compounds

When compared to similar compounds such as 1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea, which lacks the methoxyethyl group, or other derivatives with different substituents, this compound exhibits unique biological activities that may be attributed to its specific structural features .

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